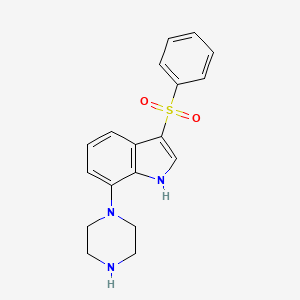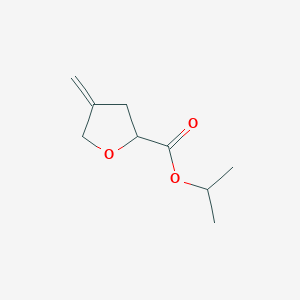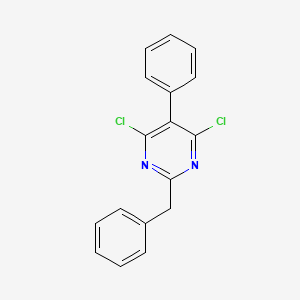
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylsulfonyl group at the third position and a piperazinyl group at the seventh position of the indole ring.
Vorbereitungsmethoden
The synthesis of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with a sulfonyl chloride in the presence of a base.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through nucleophilic substitution reactions, where the indole derivative is reacted with a piperazine derivative under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazinyl group, where various nucleophiles can replace the existing substituents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or act as an agonist or antagonist at specific receptors. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 3-(phenylsulfonyl)-7-(1-piperazinyl)- can be compared with other similar compounds, such as:
1H-Indole, 3-(phenylsulfonyl)-: Lacks the piperazinyl group, which may result in different biological activities and chemical reactivity.
1H-Indole, 7-(1-piperazinyl)-: Lacks the phenylsulfonyl group, which may affect its solubility and interaction with biological targets.
1H-Indole, 3-(phenylsulfonyl)-5-(1-piperazinyl)-: Has the piperazinyl group at a different position, potentially altering its chemical and biological properties
Eigenschaften
CAS-Nummer |
478083-26-0 |
|---|---|
Molekularformel |
C18H19N3O2S |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-7-piperazin-1-yl-1H-indole |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,14-5-2-1-3-6-14)17-13-20-18-15(17)7-4-8-16(18)21-11-9-19-10-12-21/h1-8,13,19-20H,9-12H2 |
InChI-Schlüssel |
GDAVGFZIUMQUFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,4-Thiadiazole, 2-hexyl-5-[4-(octyloxy)phenyl]-](/img/structure/B13878526.png)
![3-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)quinolin-6-ol](/img/structure/B13878530.png)
![2-[(2-Chloro-5-methylpyrimidin-4-yl)amino]benzamide](/img/structure/B13878537.png)
![2-[(3-chloro-2H-indazol-5-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13878545.png)


![3-[4-(7-Chloroquinolin-4-yl)oxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13878564.png)

![2-(4-Bromophenyl)furo[3,2-c]pyridine](/img/structure/B13878567.png)
![5-{3-Chloro-4-[(1-methylethyl)oxy]phenyl}-1,3,4-oxadiazol-2-amine](/img/structure/B13878568.png)
![Thieno[2,3-b]thiopyran-4-one](/img/structure/B13878582.png)


![N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]ethanimidamide](/img/structure/B13878594.png)
